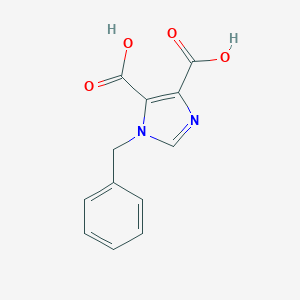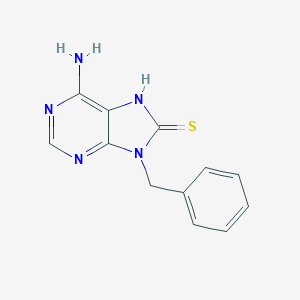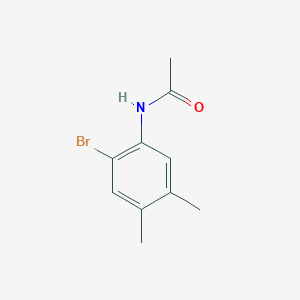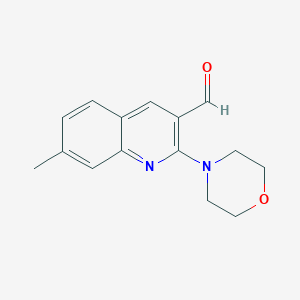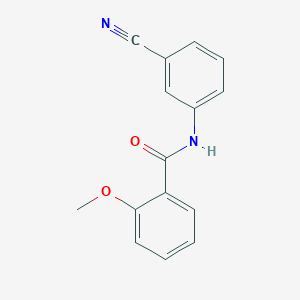
N-(3-cyanophenyl)-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-2-methoxybenzamide, commonly known as CM-157, is a novel compound that has gained significant attention in the field of scientific research. CM-157 belongs to the class of benzamide derivatives and has been reported to exhibit potent neuroprotective effects.
作用机制
The exact mechanism of action of CM-157 is not fully understood. However, it has been proposed that CM-157 may act by modulating the expression of proteins involved in neuroprotection and inflammation. CM-157 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity. CM-157 has also been reported to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
CM-157 has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory. CM-157 has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, CM-157 has been reported to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.
实验室实验的优点和局限性
One of the advantages of using CM-157 in lab experiments is its high potency and specificity. CM-157 has been shown to have a low toxicity profile and does not exhibit any significant adverse effects. However, one of the limitations of using CM-157 is its limited water solubility, which may affect its bioavailability and pharmacokinetic properties.
未来方向
There are several future directions for the study of CM-157. One of the areas of interest is the investigation of the molecular targets of CM-157 and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CM-157. Furthermore, the potential therapeutic effects of CM-157 in other neurological disorders, such as multiple sclerosis and traumatic brain injury, should be explored. Finally, the development of novel formulations of CM-157 with improved solubility and pharmacokinetic properties is an area of active research.
Conclusion:
In conclusion, CM-157 is a novel compound with potent neuroprotective effects. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CM-157 have been discussed in this paper. The study of CM-157 has the potential to provide valuable insights into the development of novel therapies for neurological disorders.
合成方法
The synthesis of CM-157 involves the reaction of 3-cyanophenyl isocyanate with 2-methoxybenzoic acid in the presence of a base. The reaction yields CM-157 as a white crystalline solid. The purity and yield of the compound can be improved by recrystallization.
科学研究应用
CM-157 has been extensively studied for its neuroprotective effects. It has been shown to improve cognitive function, memory, and learning in animal models. CM-157 has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects. Additionally, CM-157 has been investigated for its potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.
属性
CAS 编号 |
671795-10-1 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-14-8-3-2-7-13(14)15(18)17-12-6-4-5-11(9-12)10-16/h2-9H,1H3,(H,17,18) |
InChI 键 |
CVOPEVOCOFQFJZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
规范 SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



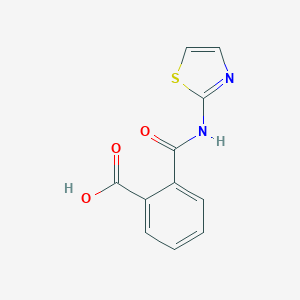
![3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B185329.png)

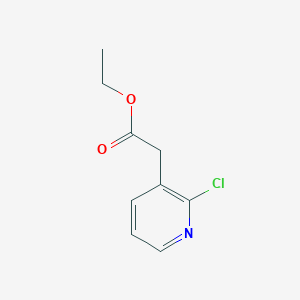
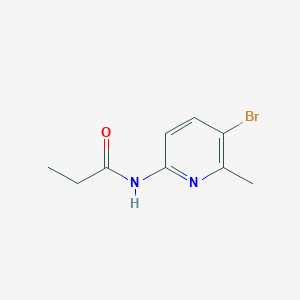
![(3As,4R,6R,6aS)-4-chloro-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B185339.png)
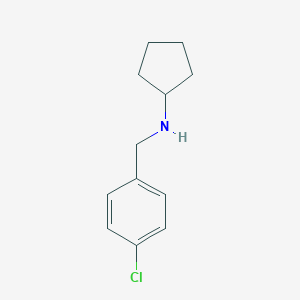
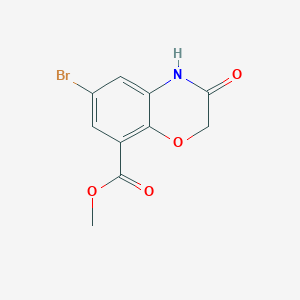
![4-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B185342.png)
